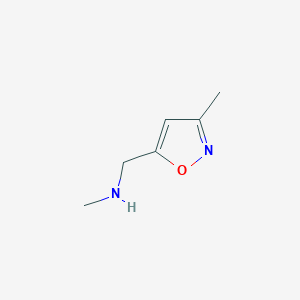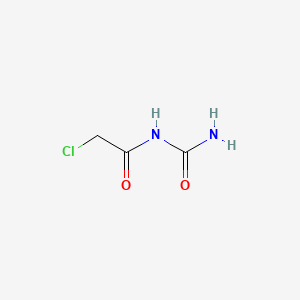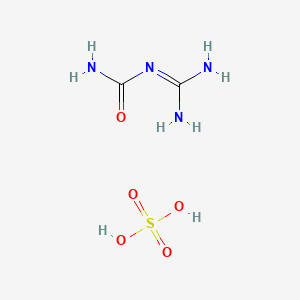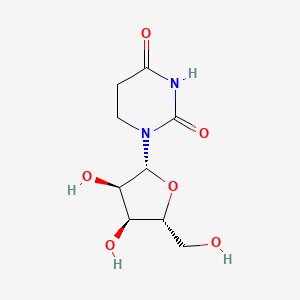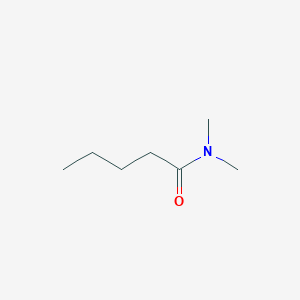
N,N-Dimethylpentanamide
Übersicht
Beschreibung
“N,N-Dimethylpentanamide” is a chemical compound with the formula C7H17N . It is also known by additional names such as 1-pentanamine, N,N-dimethyl- pentylamine, N,N-dimethyl- N,N-dimethylpentylamine, N,N-dimethylamylamine, pentyldimethylamine, and dimethylpentylamine .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethylpentanamide” consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
“N,N-Dimethylpentanamide” has a molar mass of 115.22 . The compound has several physical and chemical properties that have been critically evaluated, including normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, entropy, viscosity, thermal conductivity, and enthalpy of formation .Wissenschaftliche Forschungsanwendungen
-
Thermophysical Property Data Analysis
- Field: Physical Chemistry
- Application: N,N-dimethylpentanamine is used in the analysis of thermophysical property data .
- Method: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The analysis provides critically evaluated recommendations for various properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, entropy, viscosity, thermal conductivity, and enthalpy of formation .
-
Organic Synthesis
- Field: Organic Chemistry
- Application: N,N-Dimethylformamide and N,N-dimethylacetamide are multipurpose reagents which deliver their own H, C, N and O atoms for the synthesis of a variety of compounds .
- Method: These compounds participate in a number of processes and serve as a source of various building blocks .
- Results: The review mainly highlights the corresponding literature published over the last years .
-
Organometallic Lanthanide Complexes
- Field: Organometallic Chemistry
- Application: Alpha-Metalated N,N-Dimethylbenzylamine Rare-Earth Metal Complexes and Their Catalytic Applications .
- Method: This perspective summarizes extensive research in the realm of organometallic lanthanide complexes .
- Results: The results of this research are not specified in the source .
-
Neuropharmacology Research
- Field: Neuropharmacology
- Application: N,N-Dimethyltryptamine (DMT), an endogenous hallucinogen, is used in research to determine its role and function .
- Method: This research involves a historical overview of DMT, focusing on data regarding its biosynthesis and metabolism in the brain and peripheral tissues, methods and results for DMT detection in body fluids and brain, new sites of action for DMT, and new data regarding its possible physiological and therapeutic roles .
- Results: The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .
-
Energy Storage
- Field: Energy & Environmental Science
- Application: N,N-Dimethylacetamide (DMA)-based electrolytes are used to promote the cycling stability of Li–O2 batteries .
- Method: A new DMA-based electrolyte is designed by regulating the Li+ solvation structure under medium concentration .
- Results: Both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes .
-
Organometallic Lanthanide Complexes
- Field: Organometallic Chemistry
- Application: Alpha-Metalated N,N-Dimethylbenzylamine ligands have been utilized to generate homoleptic lanthanide complexes, which have subsequently proven to be highly active lanthanum-based catalysts .
- Method: This perspective summarizes extensive research in the realm of organometallic lanthanide complexes .
- Results: The main goal of the research program has been to enhance the catalytic efficiency of lanthanum-based complexes .
-
Thermophysical Property Data
- Field: Physical Chemistry
- Application: N,N-dimethylpentanamine is used in the analysis of thermophysical property data .
- Method: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The analysis provides critically evaluated recommendations for various properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, entropy, viscosity, thermal conductivity, and enthalpy of formation .
Safety And Hazards
The safety data sheet for “N,N-Dimethylpentanamide” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . The compound should be stored and disposed of properly .
Eigenschaften
IUPAC Name |
N,N-dimethylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-5-6-7(9)8(2)3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNODIVYXTGTUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025063 | |
| Record name | N,N-Dimethylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylpentanamide | |
CAS RN |
6225-06-5 | |
| Record name | N,N-Dimethylpentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6225-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylpentanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylvaleramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLPENTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ4WBU9P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



